molecular formula C9H9FO3 B168441 Ethyl 2-fluoro-3-hydroxybenzoate CAS No. 105836-28-0

Ethyl 2-fluoro-3-hydroxybenzoate

Cat. No. B168441
M. Wt: 184.16 g/mol
InChI Key: GCYCCDMPSNIVDM-UHFFFAOYSA-N
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Description

Ethyl 2-fluoro-3-hydroxybenzoate is a chemical compound . It is related to Ethyl 3-hydroxybenzoate, which is a food-grade antimicrobial agent . Ethyl 3-hydroxybenzoate has been used in the synthesis of chiral derivatives of ethyl 3- (2-methylbutyloxy)benzoate and 4- (2-methylbutyloxy)-4′-acetylbiphenyl, via Mitsunobu reaction .


Synthesis Analysis

The synthesis of fluorinated compounds like Ethyl 2-fluoro-3-hydroxybenzoate has attracted attention from biologists and chemists . The introduction of fluorine atoms into organic compound molecules can give these compounds new functions and make them have better performance . The research progress of enzymatic synthesis of fluorinated compounds is summarized since 2015 .


Molecular Structure Analysis

The molecular structure of Ethyl 2-fluoro-3-hydroxybenzoate can be analyzed using various tools . The structure is also available as a 2d Mol file or as a computed 3d SD file .


Physical And Chemical Properties Analysis

The physical and chemical properties of Ethyl 2-fluoro-3-hydroxybenzoate can be analyzed using various tools . Many fluorous molecules are comprised of nonfluorous and fluorous domains . The most common and extensively investigated ponytails have the formula (CH 2) m (CF 2) n–1 CF 3 .

Scientific Research Applications

Photodegradation of Hazardous Water Contaminants

Ethyl 2-fluoro-3-hydroxybenzoate, as part of the paraben family, has been studied in the context of photodegradation of hazardous water contaminants. Research demonstrated the efficacy of ultraviolet C lamps in degrading these contaminants in the presence and absence of hydrogen peroxide, highlighting the potential environmental applications (Gmurek et al., 2015).

Metabolism by Anaerobic Bacteria

Ethyl 2-fluoro-3-hydroxybenzoate has been a subject of study in the metabolism of aromatic acids by anaerobic bacteria. These studies provide insights into the biochemical pathways and environmental implications of this compound's biodegradation (Mouttaki et al., 2008).

Synthesis and Antitumor Activity

This compound has been utilized in the synthesis of derivatives with potential antitumor activity. Studies on amino acid ester derivatives containing 5-fluorouracil have shown promising results against certain types of cancer cells, indicating its relevance in pharmaceutical research (Xiong et al., 2009).

Enthalpies of Formation

Research has also focused on the gas-phase enthalpies of formation of ethyl hydroxybenzoates, including ethyl 2-fluoro-3-hydroxybenzoate. This data is essential in understanding the thermodynamics and stability of this compound, which is crucial for various industrial applications (Ledo et al., 2018).

Crystal Growth and Characterization

The growth and characterization of ethyl 4-hydroxybenzoate single crystals, a related compound, have been studied using the modified vertical Bridgman technique. These studies provide a foundation for understanding the crystalline properties of similar compounds like ethyl 2-fluoro-3-hydroxybenzoate (Solanki et al., 2017).

Transesterification in Activated Sludge

Another interesting area of study is the transesterification of para-hydroxybenzoic acid esters, including ethyl 2-fluoro-3-hydroxybenzoate, in activated sludge. This research provides insights into the environmental fate and transformation of this compound in wastewater treatment processes (Wang et al., 2018).

Safety And Hazards

Ethyl 2-fluoro-3-hydroxybenzoate may cause skin irritation, serious eye irritation, and respiratory irritation . It contains no substances known to be hazardous to the environment or not degradable in wastewater treatment plants . It will likely be mobile in the environment due to its water solubility .

properties

IUPAC Name

ethyl 2-fluoro-3-hydroxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9FO3/c1-2-13-9(12)6-4-3-5-7(11)8(6)10/h3-5,11H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCYCCDMPSNIVDM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C(=CC=C1)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9FO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00547647
Record name Ethyl 2-fluoro-3-hydroxybenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00547647
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-fluoro-3-hydroxybenzoate

CAS RN

105836-28-0
Record name Ethyl 2-fluoro-3-hydroxybenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00547647
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
F Bjoerkling, T Norin, CR Unelius… - The Journal of Organic …, 1987 - ACS Publications
(19) Miyashita, N.; Yoshikoshi, A.; Grieco, PA J. Org. Chem. 1977, 42, 3772. to record IR spectra. Analytical GC was performed on a PYE 204 instrument with a flame ionization detector …
Number of citations: 38 pubs.acs.org
N Nikbin, PT Do, S Caratzoulas, RF Lobo… - Journal of catalysis, 2013 - Elsevier
… In an attempt to produce difluorocyclohexadienol, using ethyl 3,3-difluoroacrylate as the alkene, Leroy et al. identified ethyl 2-fluoro-3-hydroxybenzoate – an aromatic compound – and …
Number of citations: 158 www.sciencedirect.com
J Leroy, H Molines, C Wakselman - The Journal of Organic …, 1987 - ACS Publications
Esters of acrylic acid have received continuous interest as reagents in organic synthesis. On the contrary, their/?-fluorinated analogues were somewhat deserted, 2 albeit they …
Number of citations: 65 pubs.acs.org

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